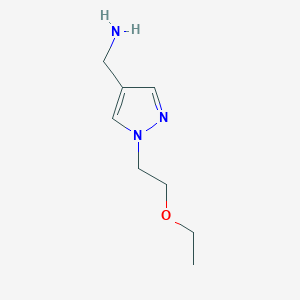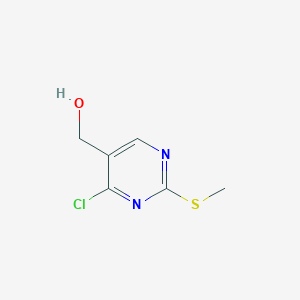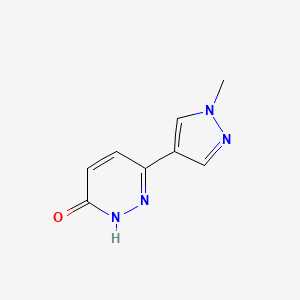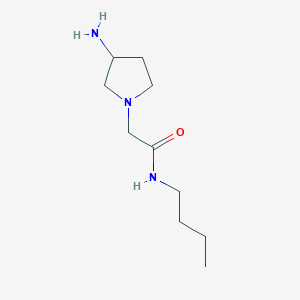![molecular formula C8H7N5O3S B1468124 Ácido 1-{[(1,3-tiazol-2-il)carbamoil]metil}-1H-1,2,3-triazol-4-carboxílico CAS No. 1267227-07-5](/img/structure/B1468124.png)
Ácido 1-{[(1,3-tiazol-2-il)carbamoil]metil}-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N5O3S and its molecular weight is 253.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y aplicaciones farmacéuticas
Los grupos triazol y tiazol presentes en este compuesto son conocidos por su estabilidad y actividad biológica, lo que los hace valiosos en el descubrimiento de fármacos . Los triazoles, en particular, se han utilizado en el desarrollo de una amplia gama de agentes terapéuticos, incluidos fármacos antifúngicos, antibacterianos y anticancerígenos . La similitud estructural del compuesto con los enlaces amida le permite imitar las interacciones biológicas, lo que puede aprovecharse en el diseño de nuevos fármacos.
Síntesis orgánica
En química orgánica, el anillo de triazol sirve como un andamiaje versátil para la síntesis de moléculas complejas . Su estabilidad en diversas condiciones permite su incorporación en una amplia gama de reacciones químicas, sirviendo como un bloque de construcción para la síntesis de compuestos orgánicos más complejos.
Química supramolecular
La capacidad de formación de enlaces de hidrógeno y el fuerte momento dipolar de los triazoles los hacen adecuados para su uso en química supramolecular . Pueden formar complejos estables con varias moléculas, lo que es útil en la construcción de ensamblajes y dispositivos moleculares.
Química de polímeros
Los triazoles han encontrado aplicaciones en la química de polímeros debido a su capacidad para mejorar la estabilidad y modificar las propiedades de los polímeros . Se pueden incorporar en cadenas poliméricas para crear materiales con características específicas, como una mayor estabilidad térmica o una mejor resistencia mecánica.
Bioconjugación y biología química
Los grupos reactivos del compuesto lo convierten en un excelente candidato para la bioconjugación . Se puede utilizar para unir biomoléculas entre sí o para unirlas a superficies, lo que es esencial en el desarrollo de biosensores y herramientas de diagnóstico.
Imágenes fluorescentes
Debido a las propiedades inherentes de los triazoles, los derivados de este compuesto se pueden utilizar en imágenes fluorescentes . Se pueden diseñar para unirse a objetivos biológicos específicos, lo que permite la visualización de procesos celulares y el diagnóstico de enfermedades.
Ciencia de materiales
La estabilidad química y las propiedades electrónicas únicas de los triazoles contribuyen a su uso en la ciencia de materiales . Se pueden utilizar en la creación de nuevos materiales con propiedades electrónicas u ópticas específicas, que tienen aplicaciones en electrónica y fotónica.
Propiedades antioxidantes y antimicrobianas
Los compuestos que contienen anillos de triazol y tiazol han demostrado una significativa actividad antioxidante y antimicrobiana . Esto los hace valiosos en el desarrollo de nuevos tratamientos para infecciones y enfermedades causadas por estrés oxidativo.
Mecanismo De Acción
Target of Action
Compounds containing similar moieties, such as imidazole and thiazole, have been known to interact with a broad range of targets, including enzymes, receptors, and biochemical pathways .
Mode of Action
The mode of action of these compounds involves interactions with their targets, leading to changes in cellular processes. For instance, the 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical Pathways
These compounds may activate or inhibit biochemical pathways, leading to various downstream effects. For example, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
The molecular and cellular effects of these compounds’ actions depend on their specific targets and modes of action. For instance, some compounds with similar structures have shown significant analgesic and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate the activity of enzymes and receptors, leading to changes in biochemical pathways. For instance, the compound may inhibit or activate specific enzymes, thereby influencing metabolic processes and cellular functions.
Cellular Effects
The effects of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed that molecules containing thiazole rings can reset physiological systems differently, potentially activating or inhibiting biochemical pathways . This can lead to alterations in cell function, such as changes in cell proliferation, apoptosis, and differentiation. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further affecting cellular activities.
Molecular Mechanism
The molecular mechanism of action of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and other interactions . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the thiazole ring can undergo various chemical reactions, which may affect the compound’s stability . Over time, the degradation products of the compound may also have different biological activities, potentially leading to changes in cellular responses. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, the compound may cause toxic or adverse effects . It is important to determine the threshold doses at which the compound transitions from being beneficial to harmful. Animal studies can provide valuable information on the dosage-dependent effects and potential toxicity of this compound.
Metabolic Pathways
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the thiazole ring can participate in oxidation-reduction reactions, affecting the overall metabolic balance within cells. Additionally, the compound may influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound can provide insights into its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound can provide valuable insights into its mechanism of action and potential therapeutic uses.
Propiedades
IUPAC Name |
1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3S/c14-6(10-8-9-1-2-17-8)4-13-3-5(7(15)16)11-12-13/h1-3H,4H2,(H,15,16)(H,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBOMLOFRNALOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)
![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)

